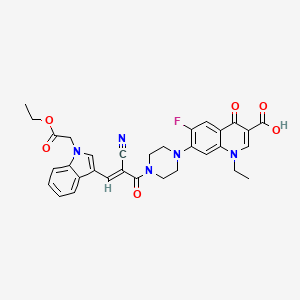
Antibacterial agent 205
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 205 involves the derivation of indolylacryloyl oxacins. The specific synthetic route includes the reaction of indole derivatives with acrylate compounds under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The scalability of the synthesis process is crucial for commercial production .
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 205 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Antibacterial agent 205 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Mécanisme D'action
Antibacterial agent 205 exerts its effects through multiple mechanisms:
Membrane Integrity: It disrupts the bacterial cell membrane, leading to cell lysis.
Reactive Oxygen Species (ROS) Accumulation: The compound induces the accumulation of ROS, which causes oxidative damage to bacterial cells.
DNA Replication Inhibition: It inhibits DNA replication, preventing bacterial proliferation.
Comparaison Avec Des Composés Similaires
Indolylacryloyl-derived Oxacins: Other compounds in this class share similar structural features and antibacterial properties.
Beta-lactams: These antibiotics also target bacterial cell walls but through different mechanisms.
Quinolones: These compounds inhibit bacterial DNA gyrase and topoisomerase IV, leading to DNA damage.
Uniqueness: Antibacterial agent 205 is unique due to its broad-spectrum activity, low MIC values, and multiple mechanisms of action. Its ability to reduce exopolysaccharide production and eliminate biofilm formation sets it apart from other antibacterial agents .
Propriétés
Formule moléculaire |
C32H30FN5O6 |
|---|---|
Poids moléculaire |
599.6 g/mol |
Nom IUPAC |
7-[4-[(E)-2-cyano-3-[1-(2-ethoxy-2-oxoethyl)indol-3-yl]prop-2-enoyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C32H30FN5O6/c1-3-35-18-24(32(42)43)30(40)23-14-25(33)28(15-27(23)35)36-9-11-37(12-10-36)31(41)20(16-34)13-21-17-38(19-29(39)44-4-2)26-8-6-5-7-22(21)26/h5-8,13-15,17-18H,3-4,9-12,19H2,1-2H3,(H,42,43)/b20-13+ |
Clé InChI |
XQXSLRATVJEBJW-DEDYPNTBSA-N |
SMILES isomérique |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC(=O)OCC)/C#N)F)C(=O)O |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC(=O)OCC)C#N)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


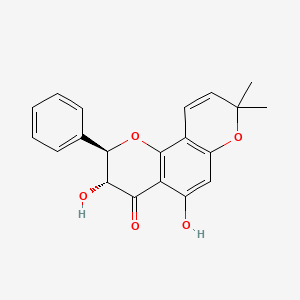
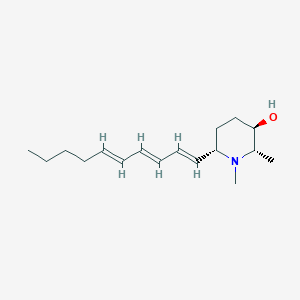
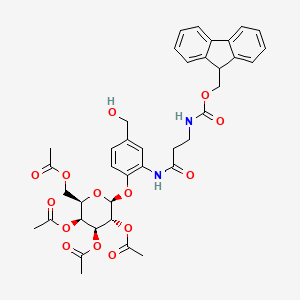
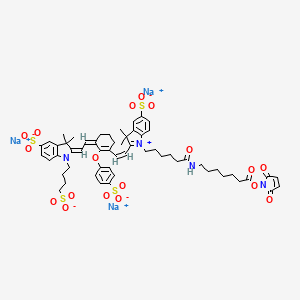
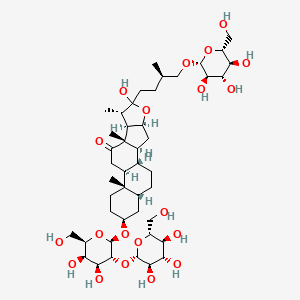
![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

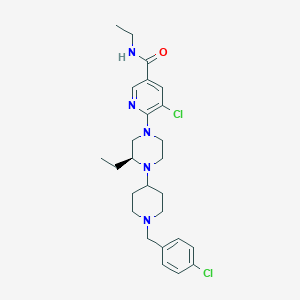

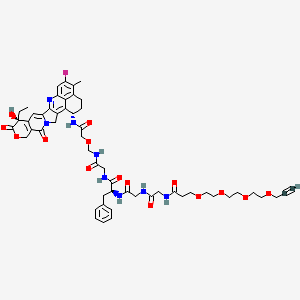

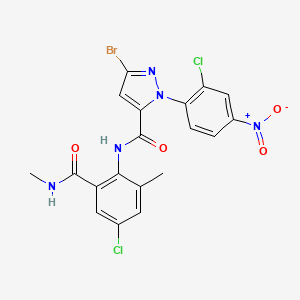
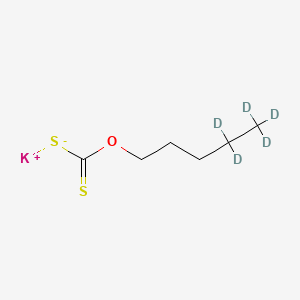
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
